

Introduction: The Significance of the Benzothiadiazole Core

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Compound of Interest

Compound Name: *[1,2,5]Thiadiazolo[3,4-g]
[2,1,3]benzothiadiazole*

Cat. No.: B398312

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Benzothiadiazole (BTD) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in both materials science and medicinal chemistry.^[4] The fused ring system, consisting of a benzene ring and a thiadiazole ring, imparts unique electronic and photophysical properties.^{[5][6]} The electron-deficient nature of the benzothiadiazole core makes it an excellent building block for donor-acceptor materials used in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).^{[4][5][6]}

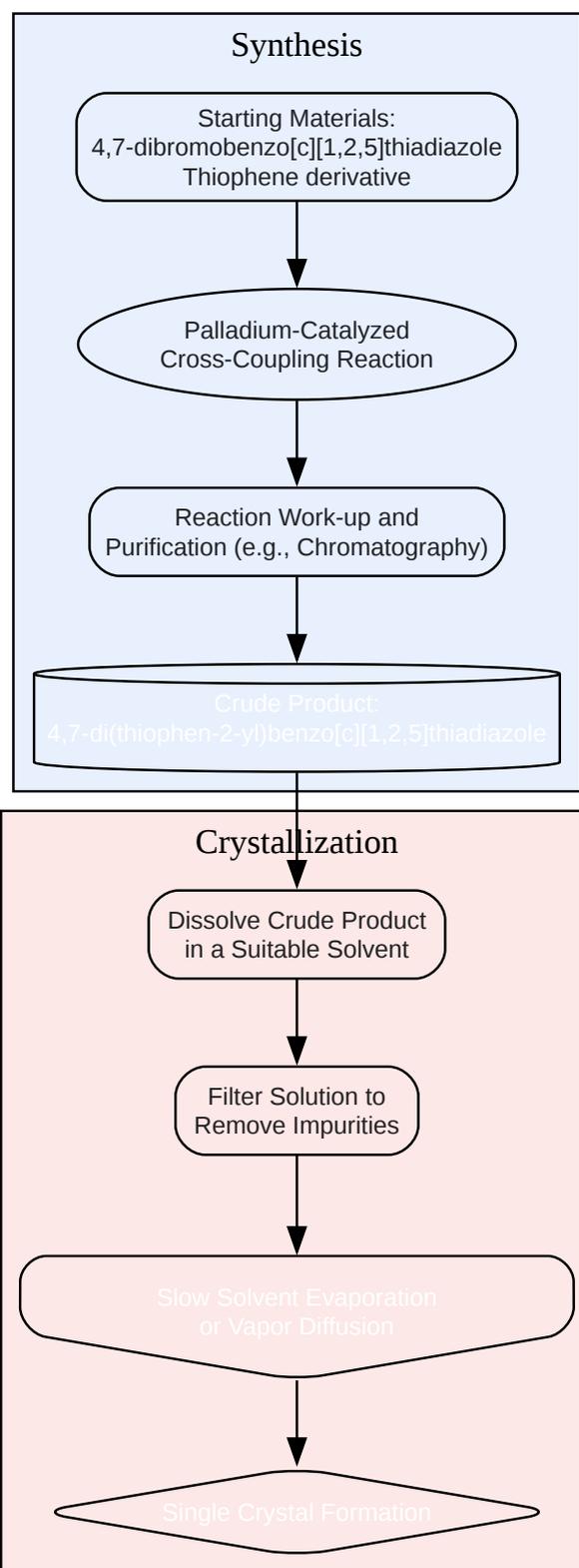
In the realm of drug discovery, the benzothiazole scaffold, a related structure, is a key pharmacophore in a variety of clinically approved drugs and investigational compounds.^[7] Benzothiazole and its analogs exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[1][7][8][9][10]} The structural diversity and biological activity of these compounds make them a fertile ground for the development of novel therapeutics.^{[1][8][9]} This guide will delve into the atomic-level details of the crystal structure of a representative BTD derivative to elucidate the foundational principles that govern its properties and applications.

Synthesis and Crystallization of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole

The synthesis of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (T-BTD) is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Stille

coupling.^[11] A common route involves the reaction of 4,7-dibromobenzo[c][1][2][3]thiadiazole with an appropriate thiophene-based organometallic reagent.

Workflow for Synthesis and Crystallization



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Caption: Synthetic and crystallization workflow for T-BTD.

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.^[12] The key to successful crystallization is to allow the crystals to form slowly from a supersaturated solution.^{[12][13]}

Protocol for Single Crystal Growth

- Purity: Ensure the compound is of high purity, as impurities can inhibit crystal growth.
- Solvent Selection: Choose a solvent in which the compound is moderately soluble.^[13]
- Method:
 - Slow Evaporation: Prepare a nearly saturated solution, filter it into a clean vial, and cover it with a perforated film to allow for slow evaporation of the solvent.^[13]
 - Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
- Patience: Allow the crystals to grow undisturbed over several days to weeks.^[13]

Crystal Structure Analysis of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole

The three-dimensional arrangement of molecules in the solid state is determined by single-crystal X-ray diffraction.^[14] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.^[14]

Crystallographic Data

The crystal structure of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole has been reported to crystallize in the orthorhombic space group $Pbca$.^{[2][15]}

Parameter	Value	Reference
Chemical Formula	C ₁₄ H ₈ N ₂ S ₃	[2]
Molecular Weight	312.43 g/mol	
Crystal System	Orthorhombic	[15]
Space Group	Pbca	[2][15]
a (Å)	12.7329	[2]
b (Å)	9.8758	[2]
c (Å)	20.0466	[2]
α (°)	90	[2]
β (°)	90	[2]
γ (°)	90	[2]
Z	8	[15]

Molecular Geometry

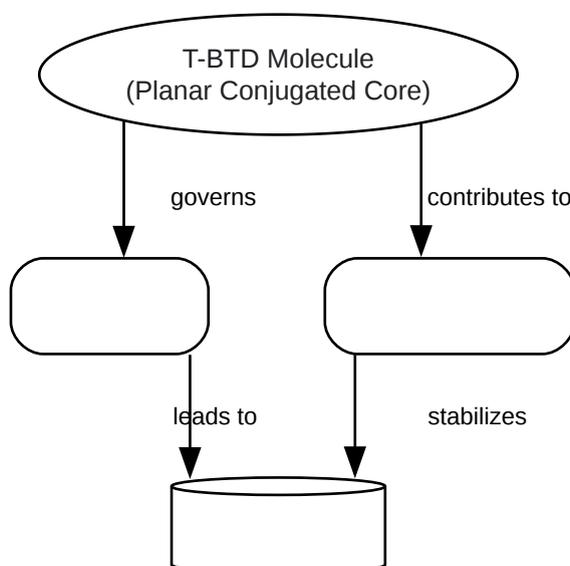
The molecule possesses a nearly planar conjugated core.[15] The torsion angles between the central benzothiadiazole unit and the peripheral thiophene rings are relatively small, which facilitates π -electron delocalization across the molecule.[15] This planarity is a key factor influencing the electronic properties of the material.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions.[16][17] In the case of T-BTD, these include:

- π - π Stacking: The planar aromatic rings of adjacent molecules stack on top of each other, which is a common feature in the crystal structures of conjugated organic molecules.[15] These interactions are crucial for charge transport in organic semiconductors.
- C-H \cdots N and C-H \cdots S Interactions: Weak hydrogen bonds involving the hydrogen atoms of the thiophene rings and the nitrogen or sulfur atoms of the benzothiadiazole core contribute to

the stability of the crystal packing.[18]



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Caption: Key intermolecular interactions in the T-BTD crystal.

Structure-Property Relationships

The crystal structure has a profound impact on the material's properties. The degree of intermolecular interaction, particularly π - π stacking, directly influences the charge carrier mobility in organic electronic devices.[15] A well-ordered packing with significant orbital overlap between adjacent molecules facilitates efficient charge transport.[5] The planarity of the molecule and the resulting extended π -conjugation are responsible for its strong absorption in the visible region of the electromagnetic spectrum, a desirable property for applications in organic photovoltaics.[19]

Potential Applications

The favorable electronic and photophysical properties of benzothiadiazole derivatives, rooted in their molecular and crystal structures, make them promising candidates for a range of applications:

- Organic Electronics: As active materials in OFETs, OPVs, and OLEDs.[4][5][20]

- **Drug Development:** The benzothiazole and thiadiazole scaffolds are present in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[\[1\]\[8\]\[9\]\[10\]\[21\]\[22\]\[23\]\[24\]\[25\]\[26\]\[27\]](#) Further exploration of these structures could lead to the development of new therapeutic agents.

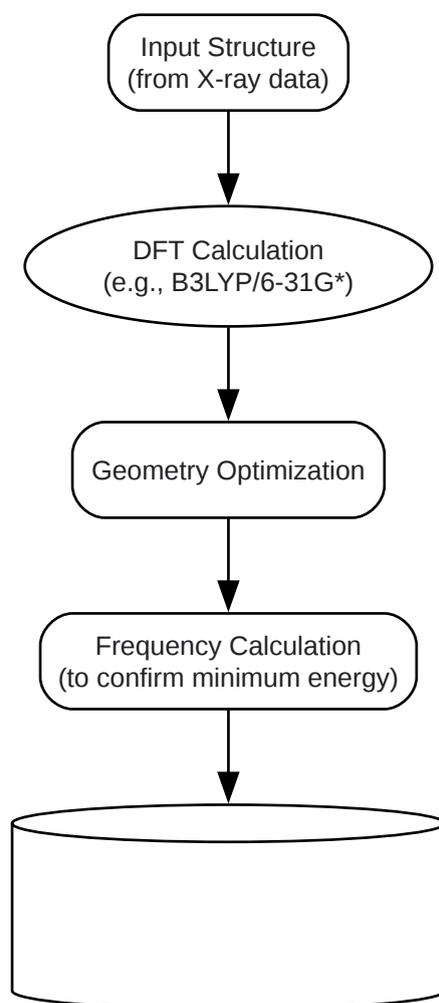
Experimental and Computational Protocols

Single-Crystal X-ray Diffraction Protocol

- **Crystal Mounting:** A suitable single crystal (typically < 0.3 mm in all dimensions) is mounted on a goniometer head.[\[12\]](#)
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
- **Data Reduction:** The raw diffraction data is processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Structure Refinement:** The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Computational Chemistry Workflow

Computational methods, such as Density Functional Theory (DFT), are valuable tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.[\[28\]\[29\]\[30\]\[31\]](#)



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Caption: A typical DFT workflow for analyzing molecular properties.

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